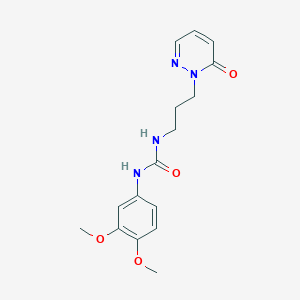
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dimethoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as DPUP, is a chemical compound that has been widely studied for its potential use in scientific research. DPUP has been found to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Applications De Recherche Scientifique
Electron Transfer and Hydrogen Bonding
One study discusses the electron transfer across multiple hydrogen bonds in vinyl ruthenium and osmium complexes featuring urea ligands. It examines the dimerization of these complexes through a quadruply hydrogen-bonding motif, which is not supportive of electron transfer due to the non-contribution of hydrogen-bonding functionalities to the occupied frontier levels (Pichlmaier, Winter, Zabel, & Záliš, 2009).
Corrosion Inhibition
Another study explores the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in 1 N HCl. It demonstrates that these derivatives are efficient corrosion inhibitors, highlighting the adsorption of molecules on the steel surface through active centers contained in the molecules (Mistry, Patel, Patel, & Jauhari, 2011).
Synthesis and Complex-Forming Tendency
The synthesis and iron(III) complex-forming tendency of 1-hydroxy-2(1H)-pyrimidinone and -pyrazinone are described, offering insights into their potential for forming complexes with iron, although with less stability compared to natural ferrioxamine B (Ohkanda, Tokumitsu, Mitsuhashi, & Katoh, 1993).
Oxidase Activity
Research on 2,6-dimethoxyphenol oxidase activity by various microbial blue multicopper proteins, including those from bacteria and fungi, shows potential applications in studying the functions of these proteins in microorganisms (Solano, Lucas-Elio, López-Serrano, Fernández, & Sánchez-Amat, 2001).
Anion Coordination Chemistry
A study on the anion coordination chemistry of protonated urea-based ligands highlights their interaction with inorganic oxo-acids, revealing diverse hydrogen bond motifs and providing insights into the structural aspects of these complexes (Wu, Huang, Xia, Yang, & Janiak, 2007).
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4/c1-23-13-7-6-12(11-14(13)24-2)19-16(22)17-8-4-10-20-15(21)5-3-9-18-20/h3,5-7,9,11H,4,8,10H2,1-2H3,(H2,17,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLDTNFZNJYOCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCCCN2C(=O)C=CC=N2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

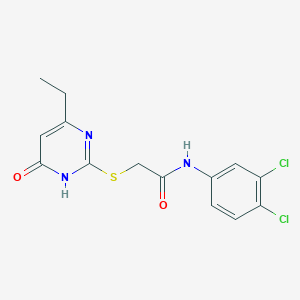

![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)
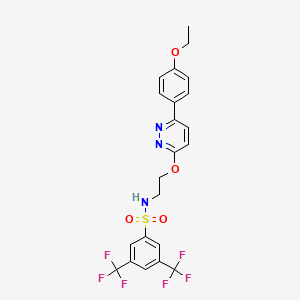
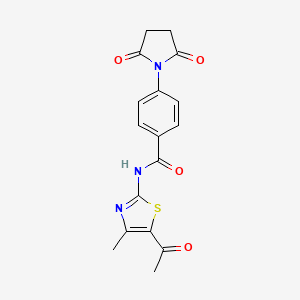
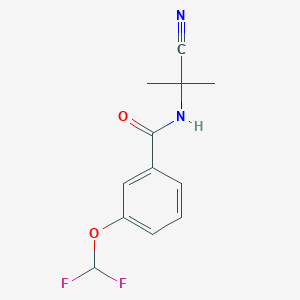
![N,N'-bis(2,4-dichlorophenyl)-2-[(1E)-(methoxyimino)methyl]propanediamide](/img/structure/B2390783.png)
![N-(2-ethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390786.png)

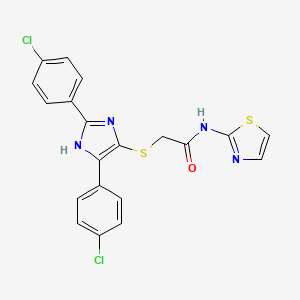
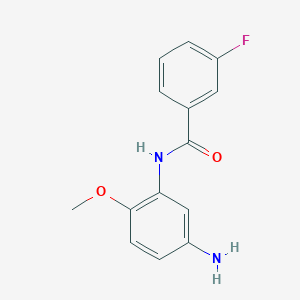
![N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2390792.png)
![3,6-dichloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-2-carboxamide](/img/structure/B2390796.png)
